Methanediol, 2-furanyl-

Description

Contextualization of Methanediols (Geminal Diols) in Organic Chemistry

Geminal diols, or gem-diols, are organic compounds featuring two hydroxyl (-OH) groups bonded to the same carbon atom. They are the product of the hydration of carbonyl compounds, specifically aldehydes and ketones. This reaction is typically a reversible process, and the equilibrium often favors the carbonyl compound, rendering many geminal diols unstable and difficult to isolate.

The stability of a geminal diol is significantly influenced by the electronic and steric nature of the substituents attached to the carbonyl carbon. Electron-withdrawing groups in the vicinity of the carbonyl group can stabilize the geminal diol form by reducing electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

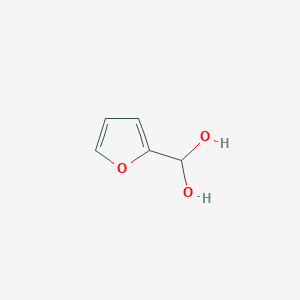

Nomenclature and Structural Representation of Methanediol (B1200039), 2-furanyl-

The systematic IUPAC name for this compound is Methanediol, 2-furanyl-. It is derived from its parent aldehyde, 2-furaldehyde (commonly known as furfural). The structure consists of a central carbon atom bonded to two hydroxyl groups and a furan (B31954) ring at the 2-position.

Table 1: Compound Nomenclature and Structure

| Common Name | IUPAC Name | Parent Aldehyde | Molecular Formula | Structure |

| Furfural (B47365) hydrate (B1144303) | Methanediol, 2-furanyl- | 2-Furaldehyde (Furfural) | C5H6O3 | A furan ring attached at the 2-position to a carbon atom which is bonded to two hydroxyl groups. |

The formation of Methanediol, 2-furanyl- occurs through the nucleophilic addition of a water molecule to the carbonyl carbon of furfural.

Significance of Aldehyde Hydration and Geminal Diol Formation

The hydration of aldehydes to form geminal diols is a fundamental reaction in organic chemistry. mdpi.com The position of the equilibrium between the aldehyde and its hydrated form is a delicate balance of several factors. For most simple aldehydes, the equilibrium lies heavily towards the aldehyde. However, certain structural features can shift the equilibrium to favor the geminal diol.

In the case of Methanediol, 2-furanyl-, the electron-withdrawing nature of the furan ring plays a crucial role in its formation and stability. The furan ring, an aromatic heterocycle, exerts an inductive effect that destabilizes the carbonyl group of furfural, thereby promoting hydration. Research has shown that in aqueous solutions, the formation of the geminal diol of furfural is a key factor in certain chemical reactions. For instance, in Diels-Alder reactions involving furfural derivatives, the use of an aqueous medium promotes the formation of the geminal diol, which in turn provides an additional thermodynamic driving force for the reaction. rsc.orgrsc.org

Furthermore, the formation of geminal diol intermediates is significant in the oxidation of aldehydes to carboxylic acids. mdpi.com The hydrated diol can be further oxidized to produce a carboxylic acid. mdpi.com This is a critical step in various industrial processes, including the conversion of biomass-derived compounds like furfural into valuable chemicals. mdpi.com

Studies utilizing techniques such as 1H-NMR spectroscopy have been instrumental in confirming the presence and structure of geminal diols like Methanediol, 2-furanyl- in solution. rsc.org These studies provide valuable insights into the equilibrium dynamics and the factors governing the stability of these intriguing chemical species.

Properties

CAS No. |

4412-89-9 |

|---|---|

Molecular Formula |

C5H6O3 |

Molecular Weight |

114.10 g/mol |

IUPAC Name |

furan-2-ylmethanediol |

InChI |

InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h1-3,5-7H |

InChI Key |

IZWIQVOZAJLLOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(O)O |

Origin of Product |

United States |

Theoretical and Mechanistic Aspects of Methanediol, 2 Furanyl Formation and Interconversion

Equilibrium Dynamics of 2-Furancarboxaldehyde (Furfural) Hydration to Methanediol (B1200039), 2-furanyl-

The conversion of furfural (B47365) to Methanediol, 2-furanyl- is a reversible nucleophilic addition of water to the aldehyde's carbonyl group. This equilibrium is a classic example of gem-diol formation, where the stability of the hydrate (B1144303) is influenced by the electronic properties of the furan (B31954) ring. libretexts.org

Elucidation of Acid-Catalyzed Hydration Mechanisms

Under acidic conditions, the hydration of furfural is accelerated through the protonation of the carbonyl oxygen. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgkhanacademy.org The subsequent deprotonation of the resulting oxonium ion by a water molecule or a conjugate base yields the neutral gem-diol, Methanediol, 2-furanyl-.

The proposed mechanism for acid-catalyzed hydration is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of furfural by a hydronium ion (H₃O⁺). This step forms a resonance-stabilized carbocation, which enhances the electrophilic character of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a protonated gem-diol intermediate.

Deprotonation: A water molecule acts as a base, removing a proton from the oxonium ion intermediate to yield the final product, Methanediol, 2-furanyl-, and regenerating the acid catalyst (H₃O⁺).

The presence of an acid catalyst does not alter the position of the equilibrium but significantly increases the rate at which the equilibrium is established. libretexts.org

Investigation of Base-Catalyzed Hydration Mechanisms

In a basic medium, the hydration of furfural is facilitated by the presence of a stronger nucleophile, the hydroxide (B78521) ion (OH⁻), compared to water. libretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon of furfural, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated by a water molecule to yield Methanediol, 2-furanyl-, and regenerates the hydroxide ion.

The proposed mechanism for base-catalyzed hydration proceeds as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the carbonyl carbon of furfural, breaking the π-bond of the carbonyl group and forming a tetrahedral alkoxide intermediate.

Protonation of the Alkoxide: The negatively charged oxygen of the alkoxide intermediate abstracts a proton from a water molecule, resulting in the formation of Methanediol, 2-furanyl- and regenerating the hydroxide catalyst.

Studies on the related molecule 5-hydroxymethylfurfural (B1680220) (HMF) in alkaline media have identified the formation of unique inter-convertible gem-diol intermediates, highlighting the complexity of these systems under basic conditions. researchgate.netnih.gov

Influence of Solvent Polarity and Proton-Donating/Accepting Capabilities on Hydration Equilibrium

The solvent environment plays a critical role in the equilibrium between furfural and Methanediol, 2-furanyl-. The polarity of the solvent and its ability to donate or accept protons through hydrogen bonding can significantly influence the stability of the reactants and products. nstda.or.th

Water, being a highly polar and protic solvent, is an active participant in the hydration reaction and effectively stabilizes the polar gem-diol through hydrogen bonding. In aqueous solutions, the equilibrium can be shifted towards the formation of the gem-diol. rsc.org The use of aqueous media has been shown to be crucial in trapping Diels-Alder adducts of furfural as their gem-diol forms, providing a thermodynamic driving force for the reaction. rsc.org

In contrast, non-protic organic solvents are less capable of stabilizing the gem-diol, and the equilibrium will generally favor the aldehyde form. tue.nl The choice of solvent can therefore be a powerful tool to control the extent of hydration and influence the reactivity of furfural in subsequent chemical transformations. For instance, in the liquid-phase hydrogenation of furfural, the polarity of the solvent has been observed to correlate with the yield of furfuryl alcohol. nstda.or.th

| Solvent Property | Effect on Equilibrium | Rationale |

|---|---|---|

| High Polarity | Shifts towards Methanediol, 2-furanyl- | Stabilizes the more polar gem-diol product. |

| Low Polarity | Shifts towards 2-Furancarboxaldehyde | Less effective at solvating and stabilizing the gem-diol. |

| Proton-Donating (Protic) | Favors Methanediol, 2-furanyl- | Participates in hydrogen bonding, stabilizing the hydroxyl groups of the gem-diol. |

| Aprotic | Favors 2-Furancarboxaldehyde | Lacks the ability to effectively donate hydrogen bonds to stabilize the gem-diol. |

Computational Chemistry Approaches to Understanding Methanediol, 2-furanyl- Transformations

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations offer valuable insights into the formation and interconversion of Methanediol, 2-furanyl-.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of furfural hydration, DFT can be employed to map out the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and transition states.

While specific DFT studies on the hydration of furfural to Methanediol, 2-furanyl- are not extensively detailed in the provided search results, the methodology has been widely applied to study other furfural conversion reactions. mdpi.comrsc.orgresearchgate.netacs.org For instance, DFT calculations have been used to determine the activation energies for the conversion of furfural to furfuryl alcohol and other products, providing insights into reaction mechanisms and catalyst performance. researchgate.net The climbing image nudged elastic band (CI-NEB) method is a common technique used in conjunction with DFT to locate transition state structures. researchgate.net

By applying these established DFT methodologies, researchers can:

Calculate the activation energy barriers for both acid- and base-catalyzed hydration of furfural.

Determine the geometries and electronic properties of the transition states involved in the nucleophilic attack and proton transfer steps.

Compare the relative stabilities of the reactant (furfural and water) and the product (Methanediol, 2-furanyl-), providing a theoretical basis for the equilibrium position.

Ab Initio and Molecular Dynamics Simulations of Solvation Effects and Conformational Preferences

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution over time. By simulating the interactions between furfural, Methanediol, 2-furanyl-, and solvent molecules, MD can provide a detailed picture of solvation effects and conformational preferences.

MD simulations of aqueous solutions of furfural have been performed to understand its behavior under various conditions. nih.govscispace.com These studies have provided insights into properties such as solvation free energies, diffusion coefficients, and the nature of hydrogen bonding between furfural and water. nih.gov It has been shown that the oxygen atom in the furan ring of furfural does not participate in hydrogen bonding to the same extent as the carbonyl oxygen. nih.gov

In the context of Methanediol, 2-furanyl- formation, MD simulations can be utilized to:

Investigate the structure of the solvation shell around both furfural and its hydrate, revealing how water molecules arrange themselves to stabilize each species.

Analyze the hydrogen bonding network between the gem-diol's hydroxyl groups and the surrounding water molecules, quantifying the extent of this stabilizing interaction.

Explore the conformational preferences of Methanediol, 2-furanyl-, such as the rotation around the C-C bond connecting the furan ring and the diol group, and how these are influenced by the solvent.

| Computational Method | Key Insights Provided |

|---|---|

| Density Functional Theory (DFT) | Reaction pathways, transition state structures, activation energies, and reaction thermodynamics. |

| Molecular Dynamics (MD) Simulations | Solvation structure, hydrogen bonding networks, conformational preferences, and dynamic properties in solution. |

Experimental Investigations of Methanediol, 2 Furanyl Reactivity and Transient Nature

Kinetic Analysis of 2-Furancarboxaldehyde Hydration and Methanediol (B1200039), 2-furanyl- Dehydration Processes

The reaction of 2-furancarboxaldehyde with water is a reversible nucleophilic addition, establishing an equilibrium between the aldehyde and its hydrated form, Methanediol, 2-furanyl-.

Figure 1: Hydration of 2-Furancarboxaldehyde

The kinetics of this process are defined by the forward hydration rate constant (kh) and the reverse dehydration rate constant (kd). The position of the equilibrium is described by the equilibrium constant (Kh), which is the ratio kh/kd. While extensive kinetic data for this specific equilibrium is not widely published, the principles can be understood by analogy to the well-studied hydration of formaldehyde to methanediol.

In the case of formaldehyde, the hydration reaction is known to be rapid, with the equilibrium heavily favoring the hydrated gem-diol form in aqueous solutions. The reaction rates for both hydration and dehydration are sensitive to temperature and pH. For the hydration of 2-furancarboxaldehyde, similar dependencies are expected. The presence of the furan (B31954) ring, an aromatic system, may influence the electrophilicity of the carbonyl carbon and thus affect the precise values of the rate and equilibrium constants compared to simple aliphatic aldehydes.

Studies on furfural (B47365) degradation in acidic aqueous media implicitly acknowledge this equilibrium, as the initial state of furfural in solution involves the presence of Methanediol, 2-furanyl-. The rate of subsequent degradation or polymerization reactions is dependent on the concentration of the reactive aldehyde form, which is in turn controlled by the hydration/dehydration equilibrium. rsc.org

To illustrate the kinetic parameters involved in such an equilibrium, the following table presents data for the analogous hydration of formaldehyde.

| Parameter | Value/Equation | Description |

|---|---|---|

| Hydration Rate Constant (kh) | kh = 2.04 × 105 × e-2936/T s-1 | Represents the forward reaction rate from formaldehyde to methanediol. The rate is temperature (T) dependent. |

| Dehydration Rate Constant (kd) | (Calculated from Kh and kh) | Represents the reverse reaction rate from methanediol back to formaldehyde and water. |

| Equilibrium Constant (Kh) | Kh = e3769/T - 5.494 | The ratio of the concentration of methanediol to formaldehyde at equilibrium. A large value indicates the equilibrium favors the hydrated form. |

This data is for the formaldehyde/methanediol system and is presented for illustrative purposes.

Role of Methanediol, 2-furanyl- as a Critical Reaction Intermediate

Despite its transient existence, Methanediol, 2-furanyl- is a pivotal intermediate in several key reactions involving furfural. Its formation provides alternative mechanistic pathways for condensation, rearrangement, and polymerization reactions.

In aldol-type condensation reactions, furfural acts as an electrophile, reacting with an enolate generated from another carbonyl compound (e.g., acetone). The reaction is typically base-catalyzed. researchgate.net While the direct attack of the enolate is on the carbonyl carbon of the unhydrated 2-furancarboxaldehyde, the Methanediol, 2-furanyl- intermediate plays a crucial regulatory role. researchgate.net

Methanediol, 2-furanyl- is a key intermediate in transformations involving hydride shifts, most notably the Cannizzaro reaction. The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (like furfural) in the presence of a strong base to yield a primary alcohol and a carboxylic acid. osti.gov

The accepted mechanism involves the initial attack of a hydroxide (B78521) ion on the carbonyl carbon of a furfural molecule, forming a tetrahedral intermediate, which is the anionic form of Methanediol, 2-furanyl-. This intermediate then transfers a hydride (H⁻) to the carbonyl carbon of a second furfural molecule in a 1,2-hydride shift. researchgate.net The driving force for this rearrangement is the formation of the more stable carboxylate. semanticscholar.org

Recent mechanistic studies on the analogous 5-hydroxymethylfurfural (B1680220) (HMF) have captured this critical gem-diol intermediate, showing that a dianion form of the gem-diol is easily oxidized via hydride (H⁻) transfer. researchgate.net This provides strong evidence for the direct participation of the Methanediol, 2-furanyl- anion as the hydride donor in the rate-determining step of the Cannizzaro reaction.

Figure 2: Role of Methanediol, 2-furanyl- Anion in the Cannizzaro Reaction

Nucleophilic Attack: A hydroxide ion attacks 2-furancarboxaldehyde.

Intermediate Formation: The tetrahedral gem-diol anion (anionic Methanediol, 2-furanyl-) is formed.

Hydride Transfer: This intermediate transfers a hydride to a second molecule of 2-furancarboxaldehyde.

Product Formation: Furfuryl alcohol and 2-furoic acid (as its carboxylate salt) are produced.

Under acidic conditions, furfural is known to undergo polymerization or resinification, leading to the formation of undesirable, dark-colored, solid byproducts. nih.gov The formation of these polymers is a significant challenge in the industrial production and upgrading of furfural. The mechanism of this acid-catalyzed polymerization involves the intermediacy of Methanediol, 2-furanyl-.

One plausible pathway begins with the protonation of a hydroxyl group on Methanediol, 2-furanyl-. This is followed by the elimination of a water molecule to generate a highly reactive furfuryl-α-hydroxycarbocation. This carbocation can then act as an electrophile, attacking the furan ring of another furfural or furfuryl alcohol molecule, initiating a polymerization cascade. This mechanism is analogous to the well-documented acid-catalyzed polymerization of furfuryl alcohol, which also proceeds through electrophilic attack on the furan ring. acs.org The formation of Methanediol, 2-furanyl- thus provides a direct pathway to the carbocationic species responsible for initiating the formation of polymerization byproducts that contaminate furfural-derived products.

Synthesis and Structural Elucidation of Stable 2 Furanylmethanediol Derivatives

Synthetic Methodologies for Stabilized Analogues, e.g., 1-(2-Furanyl)methanediol 1,1-Diacetate

A well-established and reliable method for the synthesis of 1-(2-furanyl)methanediol 1,1-diacetate, also commonly known as furfural (B47365) diacetate, involves the reaction of 2-furaldehyde (furfural) with acetic anhydride (B1165640). This reaction proceeds via the acylation of the aldehyde group, effectively "capping" the geminal diol that would otherwise be transiently formed.

A representative procedure for this synthesis is the acid-catalyzed reaction of furfural with acetic anhydride. orgsyn.org In this method, concentrated sulfuric acid is employed as a catalyst to facilitate the reaction. The process involves the careful addition of freshly distilled furfural to a cooled mixture of acetic anhydride and sulfuric acid. orgsyn.org The reaction is exothermic, and temperature control is crucial to prevent the formation of undesired byproducts. orgsyn.org Following the initial reaction, anhydrous sodium acetate (B1210297) is added to neutralize the sulfuric acid catalyst, which is essential to "freeze" the equilibrium during the subsequent purification by distillation. orgsyn.org

The purification of the product is typically achieved through vacuum distillation, which allows for the separation of the desired 1-(2-furanyl)methanediol 1,1-diacetate from unreacted starting materials and any side products. orgsyn.org This method provides a good yield of the solid product. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of 1-(2-Furanyl)methanediol 1,1-Diacetate

| Parameter | Value/Condition |

| Reactants | 2-Furaldehyde, Acetic Anhydride |

| Catalyst | Concentrated Sulfuric Acid |

| Neutralizing Agent | Anhydrous Sodium Acetate |

| Reaction Temperature | 10–20°C (initial), allowed to warm to ~35°C |

| Purification | Vacuum Distillation |

| Yield | 65-70% |

This interactive table summarizes the key parameters for the synthesis of 1-(2-furanyl)methanediol 1,1-diacetate.

Comprehensive Structural Characterization of Derived Compounds

A thorough structural elucidation of the synthesized stable derivatives is paramount to confirm their identity and understand their molecular architecture in both the solid state and in solution. This is achieved through a combination of crystallographic and spectroscopic techniques.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation in the solid state.

To confirm the structure of the synthesized compounds in solution and to complement the solid-state data, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are routinely used to establish the connectivity and chemical environment of atoms within a molecule. For 1-(2-furanyl)methanediol 1,1-diacetate, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the furan (B31954) ring, the methine proton of the CH(OAc)₂ group, and the methyl protons of the two acetate groups. The chemical shifts and coupling patterns of the furan protons would confirm the 2-substitution pattern. The ¹³C NMR spectrum would similarly display distinct resonances for each unique carbon atom, including the carbonyl carbons of the acetate groups, the carbons of the furan ring, the central methine carbon, and the methyl carbons. Publicly available spectral data for 1-(2-furanyl)methanediol 1,1-diacetate indicates the availability of ¹³C NMR data. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure. For 1-(2-furanyl)methanediol 1,1-diacetate, a high-resolution mass spectrum would provide the exact mass of the molecule, which should be consistent with its chemical formula, C₉H₁₀O₅. nih.gov The fragmentation pattern observed in the mass spectrum, often obtained through techniques like Gas Chromatography-Mass Spectrometry (GC-MS), can also be analyzed to further support the proposed structure. For instance, the loss of acetate groups or fragments of the furan ring would be expected fragmentation pathways. The PubChem database indicates the availability of GC-MS data for this compound. nih.gov

Broader Chemical System Contexts and Transformations Involving 2 Furanyl Carbonyl Hydrates

Role in Biomass Conversion and Furfural (B47365) Platform Chemical Production

The conversion of lignocellulosic biomass into valuable chemicals is a cornerstone of the transition to a sustainable chemical industry. Furfural, derived from the pentose (B10789219) sugars of hemicellulose, is a key platform molecule in this endeavor. The formation and subsequent reactions of furfural in aqueous media invariably involve an equilibrium with its hydrated form, 2-furanyl-methanediol, influencing reaction mechanisms, product distribution, and the formation of undesirable byproducts.

Mechanistic Contributions to Furfural Formation from Pentoses

The acid-catalyzed dehydration of pentoses, such as xylose and arabinose, to furfural is a well-established industrial process. nih.govrsc.org While various reaction mechanisms have been proposed, they all culminate in the formation of the furfural molecule. In aqueous acidic media, furfural exists in equilibrium with its hydrated form, 2-furanyl-methanediol. The position of this equilibrium is dependent on factors such as temperature and water activity.

Table 1: Key Mechanistic Steps in Pentose Dehydration to Furfural

| Step | Description | Key Intermediates |

| Isomerization | Conversion of aldopentoses (e.g., xylose) to ketopentoses (e.g., xylulose). | Xylose, Xylulose |

| Dehydration | Sequential loss of three water molecules from the pentose sugar. | Deoxy- and anhydro-sugars |

| Cyclization | Formation of the furan (B31954) ring. | Various acyclic and cyclic intermediates |

| Aromatization | Final dehydration step to form the stable aromatic furfural molecule. | Furfural |

This table provides a simplified overview of the complex reaction network involved in pentose dehydration.

Influence on Reaction Pathways in Hydrothermal Degradation of Lignocellulosic Biomass

Hydrothermal processing is a common method for the pretreatment and fractionation of lignocellulosic biomass. researchgate.netfrontiersin.org Under these conditions of high temperature and pressure in the presence of water, hemicellulose is hydrolyzed to its constituent sugars, which can then undergo dehydration to form furfural. The aqueous environment ensures that any furfural formed will be in equilibrium with 2-furanyl-methanediol.

Intermediary Status in Humin Formation from Furfural and Related Aldehydes

A significant challenge in the production of furfural and other furan-based platform chemicals is the formation of insoluble, dark-colored polymeric materials known as humins. Humins are complex, furan-rich polymers that represent a major carbon loss in biorefinery processes. The formation of humins is initiated by the condensation reactions of furans, particularly furfural and 5-hydroxymethylfurfural (B1680220) (HMF).

In the context of humin formation from furfural in aqueous acidic environments, 2-furanyl-methanediol is an important, albeit transient, intermediate. The reactions leading to humins are complex and can involve aldol-type condensations and other polymerization pathways. The electrophilic character of the carbonyl carbon in furfural, which is moderated by its hydration to the methanediol (B1200039), plays a crucial role in these initial condensation steps. The reactivity of both furfural and its hydrate (B1144303) contributes to the intricate network of reactions that ultimately lead to the formation of these undesirable polymeric byproducts.

Potential as a Precursor in Diverse Organic Synthesis Applications

Beyond its role in biomass conversion, the inherent reactivity of the furan ring and the functional group at the 2-position make 2-furanyl-methanediol and its aldehyde counterpart, furfural, valuable precursors in organic synthesis. The ability to leverage the unique chemical properties of this molecule opens avenues for the creation of a wide array of functionalized heterocyclic compounds.

Synthetic Utility in the Development of Furan-Containing Heterocyclic Compounds

Furan-containing compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. shareok.org Furfural, and by extension its hydrate, serves as a versatile starting material for the synthesis of a diverse range of furan derivatives. The aldehyde functionality can be readily transformed into other functional groups, providing access to furfuryl alcohol, furoic acid, and various other substituted furans.

The furan ring itself can participate in various reactions, including electrophilic substitution and cycloaddition reactions. smolecule.com The presence of the methanediol group in aqueous media can influence the reactivity and selectivity of these transformations. For instance, the hydration of the aldehyde can modulate the electron-donating or -withdrawing nature of the substituent at the 2-position, thereby affecting the reactivity of the furan ring in subsequent synthetic steps.

Table 2: Examples of Furan-Containing Compounds Derived from Furfural

| Compound Name | Synthetic Transformation from Furfural | Potential Applications |

| Furfuryl alcohol | Reduction of the aldehyde group | Resins, polymers, solvents |

| Furoic acid | Oxidation of the aldehyde group | Pharmaceuticals, preservatives |

| 2-Methylfuran | Hydrogenolysis | Biofuel, solvent |

| Tetrahydrofuran (THF) | Hydrogenation and decarbonylation | Industrial solvent |

This table highlights some of the key chemical derivatives accessible from furfural.

Enabling Intermediate in Multi-Step Cascade Reactions and Functionalization Strategies

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and elegant approach to the construction of complex molecules. The bifunctional nature of 2-furanyl-methanediol/furfural, possessing both a reactive aldehyde/gem-diol and a diene-like furan ring, makes it an attractive substrate for the design of cascade reaction sequences. rsc.org

For example, a reaction could be initiated at the aldehyde/methanediol functionality, followed by an intramolecular reaction involving the furan ring. Such strategies can rapidly build molecular complexity and provide access to novel heterocyclic scaffolds. The ability to control the reactivity of the two functional moieties is key to the successful implementation of these cascade reactions. The equilibrium between the aldehyde and the methanediol in aqueous or protic solvents can be a handle to modulate the reactivity and selectivity of these transformations, making 2-furanyl-methanediol a potentially valuable intermediate in sophisticated synthetic strategies.

Emerging Research Frontiers in Furanyl Derived Geminal Diol Chemistry

Design and Development of Novel Catalytic Systems for Controlled Hydration/Dehydration

The development of new catalytic materials is critical as traditional catalysts often fail when applied to biomass-derived compounds, which feature different functional groups requiring dedicated catalytic functionalities. hidenanalytical.com Research has focused on both acid and base catalysis to manipulate the hydration/dehydration equilibrium.

Key Research Findings:

Mixed-Oxide Catalysts: Zirconia catalysts modified with silica (B1680970) have been shown to possess mixed acid-base properties that can be tuned by adjusting the silica content. hidenanalytical.com An unexpected increase in Brønsted acidity at specific Zr/Si ratios has been observed, which significantly alters catalytic activity in converting furan (B31954) aldehydes. hidenanalytical.com

Solid Acid Catalysts: To avoid the use of corrosive and difficult-to-separate mineral acids like sulfuric acid, research is ongoing to develop reusable solid acid catalysts. wikipedia.org These catalysts, including zeolites and polyoxometalates (POMs), offer environmental benefits and can be engineered for high selectivity. nih.gov For instance, Sn-Beta zeolite has been used for the conversion of glucose to HMF, a related furan aldehyde, where hydration control is also important. mdpi.com

Enzymatic Systems: Some microorganisms have evolved oxidoreductase enzymes (AAORs) that can reduce furan aldehydes to their less toxic alcohol forms. nih.gov While the primary function is reduction, the interaction with the aldehyde involves its hydrated gem-diol form in the aqueous cellular environment. Understanding these enzymes could lead to biocatalytic systems for controlled transformations.

The table below summarizes representative catalytic systems being explored for the transformation of furan aldehydes, which inherently involves managing the hydration-dehydration equilibrium with Methanediol (B1200039), 2-furanyl-.

| Catalyst Type | Example(s) | Target Reaction | Key Advantages |

| Mixed Metal Oxides | Zirconia-Silica (Zr/Si) | Furfural (B47365)/HMF Conversion | Tunable acid-base properties, enhanced Brønsted acidity at specific ratios. hidenanalytical.com |

| Heterogeneous Acids | Zeolites (e.g., Sn-Beta) | Glucose to HMF/Furfural | Reusable, separable, potential for high selectivity. nih.govmdpi.com |

| Non-Noble Metals | Ni-doped Mo Carbide | Furfural Hydrogenation | Cost-effective alternative to precious metals, high activity. mdpi.com |

| Homogeneous Catalysts | CrCl₃ | Xylose to Furfural | High activity for dehydration, though separation can be a challenge. rsc.org |

Application of Advanced Analytical Techniques for Real-Time Reaction Monitoring and Profiling

To effectively design and optimize catalytic systems for controlling the furfural-hydrate equilibrium, advanced analytical techniques capable of real-time monitoring are essential. These methods allow researchers to observe reaction kinetics, identify transient intermediates, and profile product distribution as the reaction progresses.

Key Analytical Techniques and Findings:

UV-Visible Spectroscopy: This technique is widely used for the quantitative analysis of furfural. mdpi.comxml-journal.net Furfural exhibits a strong UV absorption maximum at approximately 277-280 nm due to its conjugated system. mdpi.comsemanticscholar.org By monitoring the absorbance at this wavelength, the concentration of the aldehyde form can be tracked in real-time. This method is advantageous for its simplicity and the potential for in-situ measurements using portable spectrometers. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups. The spectrum of furfural is characterized by a distinct aldehyde C=O stretching vibration around 1715-1740 cm⁻¹. researchgate.net Changes in the intensity of this peak can be correlated with the consumption or formation of furfural, providing insights into the hydration/dehydration process.

Raman Spectroscopy: This technique has proven effective for monitoring aqueous reactions of molecules with polarizable bonds. acs.org Raman spectroscopy was successfully used to monitor the liquid-phase oxidation of furfural to furoic acid in real-time. acs.org Its application can be extended to observe the subtle structural changes occurring during the hydration of the aldehyde group to the geminal diol, as the vibrational modes of the C=O bond and the C-O bonds of the diol are distinct.

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for the separation and quantification of furfural, its hydrated form, and other related compounds in a reaction mixture. nih.govresearchgate.net It is a standard analytical method for determining the concentration of furan aldehydes and their derivatives in various samples, including lignocellulosic hydrolysates. nih.gov

| Analytical Technique | Principle of Detection | Application in Furfural Hydration | Key Insights Provided |

| UV-Visible Spectroscopy | Absorption of UV light by conjugated systems. | Quantifying furfural concentration via absorbance at ~280 nm. mdpi.comxml-journal.net | Real-time kinetics of furfural consumption/formation. |

| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Monitoring the aldehyde C=O stretch (~1720 cm⁻¹). researchgate.net | Direct observation of the aldehyde functional group. |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Observing vibrational modes of C=O and C-O bonds. | Mechanistic insights and monitoring of multiple species. acs.org |

| HPLC | Chromatographic separation followed by detection (e.g., UV). | Separating and quantifying furfural and related products. nih.gov | Accurate concentration profiles, reaction selectivity, and yield. |

Exploration of Environmental Implications and Atmospheric Chemistry of Furan Aldehyde Hydrates

Furan and its derivatives, including furfural, are emitted into the atmosphere from sources such as biomass burning and industrial processes. acs.orgacs.org As reactive volatile organic compounds (VOCs), they play a significant role in atmospheric chemistry. acs.org The hydrated form, Methanediol, 2-furanyl-, is an important, though transient, intermediate in aqueous atmospheric aerosols and cloud droplets.

The atmospheric oxidation of furans can degrade air quality and lead to the formation of secondary pollutants like ozone (O₃) and secondary organic aerosol (SOA). acs.org The primary degradation pathway for furans in the atmosphere is through reactions with oxidants, mainly the hydroxyl radical (OH) during the daytime and the nitrate (B79036) radical (NO₃) at night. acs.orgresearchgate.net

Key Research Findings:

Reaction with OH Radicals: The atmospheric oxidation of furan is primarily initiated by the addition of an OH radical to the furan ring, forming a chemically activated adduct. nih.gov This adduct can then undergo further reactions with atmospheric oxygen.

Formation of Secondary Pollutants: The subsequent reactions of the furan-OH adduct with O₂ can lead to ring-opening, forming unsaturated 1,4-dicarbonyl compounds, or ring-retaining pathways that produce species like 5-hydroxy-2-furanone. acs.orgresearchgate.netnih.gov These products can contribute to the formation of SOA.

Role of Geminal Diols: Geminal diols, such as Methanediol, 2-furanyl-, are recognized as key intermediates in the formation of atmospheric aerosols. hawaii.edu The hydration of aldehydes like furfural within cloud droplets creates the gem-diol, which can have different reactivity and solubility compared to the parent aldehyde. nih.govresearchgate.net This aqueous-phase processing can alter the atmospheric lifetime and impact of these compounds. For instance, the simplest geminal diol, methanediol, is known to be a precursor to atmospheric formic acid through its reaction with OH radicals. nih.govresearchgate.net A similar pathway could be relevant for furanyl-methanediol, potentially influencing the acidity of atmospheric aerosols.

Theoretical Predictions and Experimental Verification of Novel Furanyl-Geminal Diol Structures and Reactivities under Extreme Conditions

While geminal diols are often considered unstable intermediates, theoretical calculations predict that many, including the simplest member methanediol, are thermodynamically and kinetically stable in the gas phase once formed. nih.gov These computational studies are crucial for understanding the intrinsic properties of molecules like Methanediol, 2-furanyl- and predicting their behavior under conditions that are difficult to replicate experimentally, such as those found in high-temperature industrial processes or unique atmospheric layers.

Theoretical Predictions and Research Directions:

Structural Stability: Quantum chemistry calculations can predict the geometry, vibrational frequencies, and stability of different conformers of furanyl-methanediol. nih.gov Such studies on methanediol have shown that the gem-diol structure is thermodynamically favorable and has significant energy barriers preventing unimolecular decomposition, suggesting it should be a detectable gas-phase molecule. nih.gov

Reactivity under Extreme Conditions: Theoretical models can simulate the effects of high temperature and pressure on the hydration/dehydration equilibrium. Increased temperature would likely favor the dehydration to the more volatile furfural, while high pressure might favor the formation of the gem-diol.

Experimental Verification: Experimental verification of these theoretical predictions is a significant challenge due to the transient nature of geminal diols. nih.gov Advanced techniques like mass spectrometry with tunable vacuum photoionization have been used to prepare and identify the elusive methanediol molecule in a laboratory setting for the first time by processing low-temperature ices. hawaii.edu Similar strategies could be adapted to generate and characterize Methanediol, 2-furanyl-, providing crucial experimental data to validate theoretical models.

The table below outlines key parameters that can be investigated through theoretical calculations and the potential experimental techniques for their verification.

| Parameter | Theoretical Approach | Potential Experimental Verification | Significance |

| Molecular Geometry | Quantum Chemistry (e.g., Coupled Cluster) | Microwave Spectroscopy, Gas-Phase Electron Diffraction | Confirms the predicted 3D structure and bond lengths/angles. |

| Thermodynamic Stability | Electronic Structure Calculations | Mass Spectrometry, Photoionization Studies | Determines the intrinsic stability relative to isomers and decomposition products. nih.gov |

| Vibrational Frequencies | Ab initio calculations | Infrared and Raman Spectroscopy | Provides a spectral "fingerprint" to aid in experimental identification. |

| Reaction Barriers | Transition State Theory | Kinetic studies at various temperatures and pressures | Predicts reaction rates and lifetimes under specific conditions. |

Q & A

Q. What in-situ techniques are effective for probing methanediol’s hydration dynamics in real time?

- Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to track rapid hydration/dehydration kinetics. For slower equilibria, use NMR with temperature-jump methods. Pair with Raman spectroscopy to detect transient species (e.g., gem-diol intermediates) in aqueous formaldehyde solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.